1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene
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Overview
Description
1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a chloromethyl group and a propylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 4-(4-propylcyclohexyl)chloromethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: 1-(Hydroxymethyl)-4-(4-propylcyclohexyl)benzene, 1-(Aminomethyl)-4-(4-propylcyclohexyl)benzene.
Oxidation: 1-(Carboxymethyl)-4-(4-propylcyclohexyl)benzene.
Reduction: 1-Methyl-4-(4-propylcyclohexyl)benzene.
Scientific Research Applications
1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic hydrocarbons with biological molecules.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to potential biological effects. The propylcyclohexyl group may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
- 1-(Chloromethyl)-4-(4-methylcyclohexyl)benzene
- 1-(Chloromethyl)-4-(4-ethylcyclohexyl)benzene
- 1-(Chloromethyl)-4-(4-butylcyclohexyl)benzene
Comparison: 1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene is unique due to the presence of the propylcyclohexyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and butyl analogs. These differences can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C16H23Cl |
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Molecular Weight |
250.80 g/mol |
IUPAC Name |
1-(chloromethyl)-4-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C16H23Cl/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h6-7,10-11,13,15H,2-5,8-9,12H2,1H3 |
InChI Key |
URVRNMKFCPQSSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)CCl |
Origin of Product |
United States |
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